Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 1105052-58-1
VCID: VC2743981
InChI: InChI=1S/C11H13BrN2O3/c1-2-16-9(15)11(3-4-11)7-17-10-13-5-8(12)6-14-10/h5-6H,2-4,7H2,1H3
SMILES: CCOC(=O)C1(CC1)COC2=NC=C(C=N2)Br
Molecular Formula: C11H13BrN2O3
Molecular Weight: 301.14 g/mol

Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester

CAS No.: 1105052-58-1

Cat. No.: VC2743981

Molecular Formula: C11H13BrN2O3

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester - 1105052-58-1

Specification

CAS No. 1105052-58-1
Molecular Formula C11H13BrN2O3
Molecular Weight 301.14 g/mol
IUPAC Name ethyl 1-[(5-bromopyrimidin-2-yl)oxymethyl]cyclopropane-1-carboxylate
Standard InChI InChI=1S/C11H13BrN2O3/c1-2-16-9(15)11(3-4-11)7-17-10-13-5-8(12)6-14-10/h5-6H,2-4,7H2,1H3
Standard InChI Key DSHRUOUZAKGEPZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CC1)COC2=NC=C(C=N2)Br
Canonical SMILES CCOC(=O)C1(CC1)COC2=NC=C(C=N2)Br

Introduction

Chemical Identity and Properties

Basic Identification

Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester is a complex organic compound that incorporates several functional groups within its structure. It is registered with Chemical Abstracts Service (CAS) number 1105052-58-1, which serves as its unique identifier in chemical databases. The compound has a molecular formula of C11H13BrN2O3, indicating its composition of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. With a calculated molecular weight of 301.14 g/mol, this compound falls within the medium molecular weight range typical of many bioactive research compounds.

Structural Characteristics

The structure of cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester features several key components that contribute to its chemical behavior and potential applications. At its core is the cyclopropane ring, a three-membered carbon ring structure known for its unusual bond angles and significant ring strain. This strained cyclopropane system is substituted with two functional groups: a carboxylic acid ethyl ester group and a 5-bromo-2-pyrimidinyloxy methyl group. The pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms, provides additional sites for potential interactions with biological targets. The bromine atom at the 5-position of the pyrimidine ring adds a halogen functionality that can influence the compound's electronic properties and binding characteristics.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester

PropertyValue
CAS Number1105052-58-1
Molecular FormulaC11H13BrN2O3
Molecular Weight301.14 g/mol
AppearanceNot specified in available data
SolubilityEnhanced in organic solvents due to ethyl ester group
Key Functional GroupsCyclopropane ring, ethyl ester, pyrimidinyl group, bromine atom
Research UsageFor research purposes only, not for human or veterinary use

Synthetic Approaches

Related Cyclopropanation Methods

The synthesis of related pyrimidinyl cyclopropane carboxylic acids provides valuable insights into potential approaches for synthesizing the target compound. For instance, the synthesis of pyrimidinyl trans-cyclopropane carboxylic acid involves the conversion of 2-chloro-4-methylpyrimidine to a vinyl derivative, followed by cyclopropanation using reagents such as ethyl diazoacetate . An alternative approach developed for similar compounds utilizes nitrogen ylides derived from t-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane) to achieve efficient cyclopropanation . This method represents a novel approach that could potentially be adapted for the synthesis of the target compound.

Challenges in Synthesis

Research Applications

Medicinal Chemistry Applications

Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester and related compounds have significant implications in medicinal chemistry. The cyclopropane moiety is recognized as a privileged structure in drug design, providing conformational constraints that can enhance binding specificity to biological targets. The incorporation of this strained ring system into molecules can also modify their metabolic stability and pharmacokinetic properties, making cyclopropane-containing compounds valuable scaffolds in drug development efforts.

Structure-Activity Relationship Studies

The complex structure of cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester makes it an interesting candidate for structure-activity relationship (SAR) studies. By systematically modifying different portions of the molecule—such as the substituents on the pyrimidine ring, the linking group between the cyclopropane and pyrimidine moieties, or the ester functionality—researchers can investigate how these structural changes affect the compound's biological activity and physicochemical properties. Such studies are essential for understanding the molecular basis of the compound's activity and for guiding the design of optimized derivatives with enhanced properties.

Table 2: Potential Research Applications of Cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester

Research AreaPotential Application
Medicinal ChemistryDrug scaffold development, lead compound optimization
Enzyme InhibitionLeukotriene C4 synthase inhibition for inflammatory disease treatment
Structure-Activity RelationshipsInvestigation of structural features affecting biological activity
Synthetic MethodologyModel compound for developing new cyclopropanation methods
PharmacokineticsStudy of bioavailability enhancement through ester functionalization

Synthetic Organic Chemistry Relevance

Cyclopropane Ring Chemistry

The presence of the cyclopropane ring in cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester makes this compound valuable for studying cyclopropane ring chemistry. Cyclopropanes exhibit unique reactivity patterns due to their high ring strain (approximately 27.5 kcal/mol), which can lead to ring-opening reactions under various conditions. This reactivity can be harnessed in synthetic sequences to generate more complex molecular architectures. The substitution pattern on the cyclopropane ring, particularly the presence of both an ester group and a pyrimidinyloxymethyl group, further modulates its reactivity and provides opportunities for selective transformations.

Functional Group Compatibility

The coexistence of multiple functional groups within cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester presents opportunities to study functional group compatibility and selective transformations. For instance, the ethyl ester group could be selectively hydrolyzed to the corresponding carboxylic acid under basic conditions without affecting the cyclopropane ring or the pyrimidinyl ether linkage. Similarly, the bromine substituent on the pyrimidine ring provides a handle for further functionalization through various metal-catalyzed coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.

Comparison with Related Compounds

The structural features of cyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl ester can be compared with related pyrimidinyl cyclopropane derivatives to understand structure-property relationships. For example, the pyrimidinyl trans-cyclopropane carboxylic acid described in the literature differs in its connection to the pyrimidine ring and substituent pattern . Such comparisons can provide insights into how structural modifications affect the compound's physical properties, reactivity patterns, and potential biological activities.

Table 3: Comparison Between Target Compound and Related Cyclopropane Derivatives

FeatureCyclopropanecarboxylic acid, 1-[[(5-bromo-2-pyrimidinyl)oxy]methyl]-, ethyl esterPyrimidinyl trans-cyclopropane carboxylic acid
Connection to PyrimidineVia oxymethyl linkageDirect attachment
Pyrimidine Substitution5-bromo-2-substituted4-methyl-2-substituted
Carboxylic AcidPresent as ethyl esterFree carboxylic acid
StereochemistryNot specified in available datatrans-configuration
Synthesis ApproachNot detailed in available dataVia vinyl derivative and nitrogen ylide cyclopropanation

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